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molecular formula C12H13FO2 B8314622 5-Cyclopentyloxy-2-fluorobenzaldehyde

5-Cyclopentyloxy-2-fluorobenzaldehyde

Cat. No. B8314622
M. Wt: 208.23 g/mol
InChI Key: NVTBPNBXOUSFLU-UHFFFAOYSA-N
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Patent
US06350913B1

Procedure details

1.9 ml of s-collidine (14.3 mmol) are introduced into a solution of 3 g of 2-bromomethyl-4-cyclopentyloxy-1-fluorobenzene (11 mmol) in 65 ml of dimethylsulfoxide. The mixture is heated at 150° C. for 25 minutes and is then cooled to room temperature. The solvent is evaporated off and the title product is isolated by chromatography on a column of silica (eluent: 96/4 cyclohexane/ethyl acetate). 1.1 g of a yellow oil are obtained:
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
2-bromomethyl-4-cyclopentyloxy-1-fluorobenzene
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=C(C)N=C(C)C=1.Br[CH2:11][C:12]1[CH:17]=[C:16]([O:18][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:15]=[CH:14][C:13]=1[F:24].CS(C)=[O:27]>>[CH:19]1([O:18][C:16]2[CH:15]=[CH:14][C:13]([F:24])=[C:12]([CH:17]=2)[CH:11]=[O:27])[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
CC1=CC(=NC(=C1)C)C
Name
2-bromomethyl-4-cyclopentyloxy-1-fluorobenzene
Quantity
3 g
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)OC1CCCC1)F
Name
Quantity
65 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=CC(=C(C=O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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